molecular formula C14H17NO5S B3429917 3-[({[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]propanoic acid CAS No. 786728-90-3

3-[({[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]propanoic acid

Cat. No.: B3429917
CAS No.: 786728-90-3
M. Wt: 311.36 g/mol
InChI Key: ZNAKYJRRHDQHKE-UHFFFAOYSA-N
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Description

3-[({[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]propanoic acid is an organic compound with the molecular formula C14H17NO5S. This compound features a propanoic acid backbone with a sulfanyl group attached to the second carbon, which is further linked to a carbamoylmethyl group. The phenyl ring in the structure is substituted with an ethoxycarbonyl group, making it a versatile molecule in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[({[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]propanoic acid typically involves multiple steps:

    Formation of the Ethoxycarbonyl Phenyl Intermediate: This step involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form 4-(ethoxycarbonyl)aniline.

    Carbamoylation: The intermediate is then reacted with chloroacetyl chloride to introduce the carbamoylmethyl group, forming 4-(ethoxycarbonyl)phenylcarbamoylmethyl chloride.

    Thioether Formation: The final step involves the reaction of the carbamoylmethyl chloride with thiopropanoic acid under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxycarbonyl group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often facilitated by catalysts like palladium or copper complexes.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[({[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[({[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl and carbamoyl groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target proteins. The sulfanyl group may also participate in redox reactions, influencing cellular oxidative states.

Comparison with Similar Compounds

  • 3-[({[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]propanoic acid
  • 3-[({[4-(Acetoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]propanoic acid

Comparison:

  • Uniqueness: The ethoxycarbonyl group in 3-[({[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]propanoic acid provides unique steric and electronic properties compared to methoxycarbonyl or acetoxycarbonyl analogs, potentially leading to different biological activities and reactivity profiles.
  • Reactivity: The presence of different ester groups can influence the compound’s reactivity in substitution and hydrolysis reactions, with ethoxycarbonyl derivatives generally being more resistant to hydrolysis compared to methoxycarbonyl derivatives.

Properties

IUPAC Name

3-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S/c1-2-20-14(19)10-3-5-11(6-4-10)15-12(16)9-21-8-7-13(17)18/h3-6H,2,7-9H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAKYJRRHDQHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801198577
Record name 1-Ethyl 4-[[2-[(2-carboxyethyl)thio]acetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835659
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

786728-90-3
Record name 1-Ethyl 4-[[2-[(2-carboxyethyl)thio]acetyl]amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=786728-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl 4-[[2-[(2-carboxyethyl)thio]acetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801198577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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